molecular formula C13H12N6O B11797783 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11797783
M. Wt: 268.27 g/mol
InChI Key: IEDINWOIHMBGSW-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole or pyrimidine rings.

Scientific Research Applications

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N6O/c1-8-6-12(20)17-13(16-8)19-11(14)7-10(18-19)9-4-2-3-5-15-9/h2-7H,14H2,1H3,(H,16,17,20)

InChI Key

IEDINWOIHMBGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=N3)N

Origin of Product

United States

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